Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 4-tert-butylphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various enzymes and receptors . For instance, 2,4-di-tert-butylphenol (DTBP) and ethyl oleate (EO) have been reported to show significant acaricidal activity against Tetranychus cinnabarinus, possibly through their inhibitory effects on monoamine oxidase (MAO) or MAO-like enzymes .
Mode of Action
For example, DTBP and EO have been shown to exert neurotoxic effects, possibly due to their preventive effects on the deamination of biogenic amines (BAs) in the nervous system .
Biochemical Pathways
Similar compounds have been shown to affect the deamination of bas in the nervous system, most likely through inhibitory effects on mao or mao-like enzymes . This could potentially lead to changes in neurotransmitter levels and downstream effects on neural signaling.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it might lead to changes in enzyme activity and neurotransmitter levels, potentially affecting neural signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-(4-tert-butylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetate with 4-tert-butylbenzaldehyde in the presence of a strong base such as sodium ethoxide. This reaction results in the formation of the desired ester along with the elimination of ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-(4-tert-butylphenyl)-3-oxopropanoic acid.
Reduction: 3-(4-tert-butylphenyl)-3-hydroxypropanoate.
Substitution: Amides or other esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including UV filters for cosmetic applications.
Comparison with Similar Compounds
Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-(4-methylphenyl)-3-oxopropanoate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 3-(4-ethylphenyl)-3-oxopropanoate: Similar structure but with an ethyl group instead of a tert-butyl group.
Ethyl 3-(4-isopropylphenyl)-3-oxopropanoate: Similar structure but with an isopropyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGOOHDAUMBYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373828 | |
Record name | ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101498-88-8 | |
Record name | ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101498-88-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.